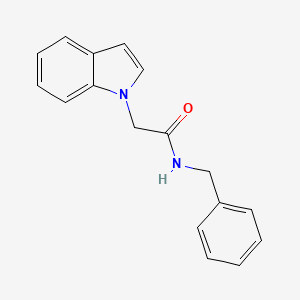![molecular formula C18H15F3N2O2 B4108249 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-3,6-dihydro-2H-pyridine](/img/structure/B4108249.png)
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-3,6-dihydro-2H-pyridine
Vue d'ensemble
Description
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-3,6-dihydro-2H-pyridine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phenyl groups
Méthodes De Préparation
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety.
Analyse Des Réactions Chimiques
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives, often using oxidizing agents like potassium permanganate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-3,6-dihydro-2H-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-3,6-dihydro-2H-pyridine can be compared to other similar compounds, such as:
2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid: Shares the nitro and trifluoromethyl groups but differs in its overall structure and reactivity.
1-(4-nitro-2-(trifluoromethyl)phenyl)pyrrolidine: Another compound with similar functional groups but a different core structure.
2-nitro-4-(trifluoromethyl)benzoic acid: Contains the same functional groups but is structurally distinct
Propriétés
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-6-7-16(17(12-15)23(24)25)22-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGHNCQKENXXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4108168.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(pyridin-2-ylmethyl)urea](/img/structure/B4108175.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B4108182.png)
![2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B4108186.png)
![4-BUTANAMIDO-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZAMIDE](/img/structure/B4108200.png)
![1-BUTYL-N-[(4-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B4108208.png)
![4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4108216.png)
![4-(4-CYCLOPENTYLPIPERAZINO)[1]BENZOFURO[3,2-D]PYRIMIDINE](/img/structure/B4108224.png)
![N-[4-(acetylamino)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4108231.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B4108248.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B4108257.png)
![[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B4108263.png)

![1-[2-(diethylamino)ethyl]-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine;dihydrochloride](/img/structure/B4108276.png)
